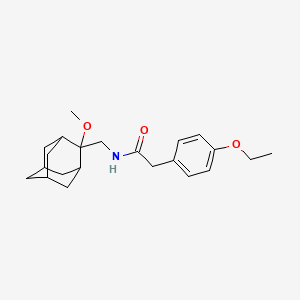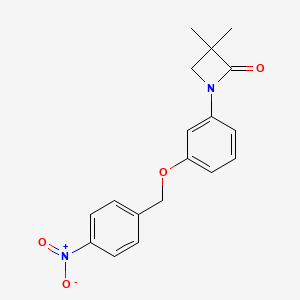
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone” is a complex organic compound. It contains an azetanone (a type of beta-lactam), a nitrobenzyl group, and a phenyl group. Beta-lactams, like azetanones, are a class of compounds containing a four-membered lactam ring. They are known for their role in the structure of many antibiotics, such as penicillins and cephalosporins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetanone ring, the phenyl ring, and the nitrobenzyl group. The presence of these different functional groups would likely result in a complex three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The azetanone ring, being a type of beta-lactam, would be expected to exhibit reactivity similar to other beta-lactams. The nitro group in the nitrobenzyl moiety is a strong electron-withdrawing group and could influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
- Research : Studies have explored its effects on cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). Notably, it exhibited strong activity against HepG2 cells and promising results against MCF-7 cells .
- Findings : The compound demonstrated significant ABTS radical scavenging activity, surpassing other analogs .
- Examples : It efficiently converted styrene, 3,3-dimethyl-1-butene, 3-allyl chloride, and 2-chlorostyrene .
- Behavior : The compound interacts with hydrazine to yield 4-((1H-benzimidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
- Examples : Derivatives like morpholinoacrylonitrile and piperazinylacrylonitrile were successfully synthesized .
Anticancer Properties
Antioxidant Activity
Bioepoxidation Catalyst
Hydrogen Bond Donor
Heterocyclic Synthesis
Stabilization of Enzymes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2)12-19(17(18)21)15-4-3-5-16(10-15)24-11-13-6-8-14(9-7-13)20(22)23/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSOJYPLTNPWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
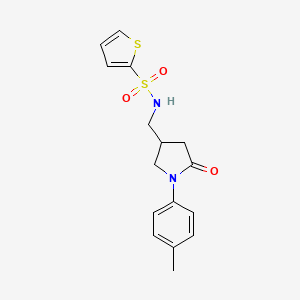
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)



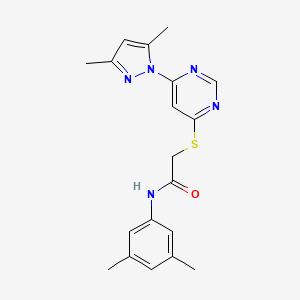
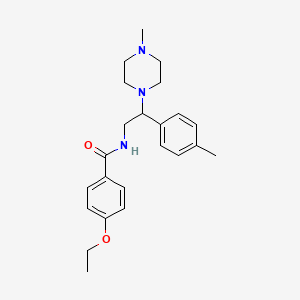

![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)
